N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine
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Overview
Description
N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine-1-sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Dichlorophenyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C20H19Cl2N3O2S2 |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H19Cl2N3O2S2/c21-17-9-6-15(12-18(17)22)23-20-24-19(13-28-20)14-4-7-16(8-5-14)29(26,27)25-10-2-1-3-11-25/h4-9,12-13H,1-3,10-11H2,(H,23,24) |
InChI Key |
LLYFSNAZLFWIKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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